

Atinvicitinib's Enhanced Selectivity for JAK1: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Atinvicitinib*

Cat. No.: *B10858040*

[Get Quote](#)

Atinvicitinib is a novel, second-generation Janus kinase (JAK) inhibitor demonstrating high selectivity for JAK1.^{[1][2]} This heightened selectivity is a key attribute, aiming to provide therapeutic benefits by primarily targeting the inflammatory pathways mediated by JAK1, while minimizing effects on other JAK isoforms that are crucial for different physiological functions. This guide provides a detailed comparison of **Atinvicitinib**'s selectivity for JAK1 over JAK2, supported by in vitro experimental data, and contextualizes its mechanism within the broader landscape of JAK inhibition.

In Vitro Kinase Inhibition Profile

The selectivity of a JAK inhibitor is quantified by comparing its half-maximal inhibitory concentration (IC₅₀) against different JAK family members. A lower IC₅₀ value indicates higher potency. The data presented below summarizes the in vitro kinase inhibition profile of **Atinvicitinib** and compares it with other known JAK inhibitors.

Kinase Target	Atinvcitinib IC50 (nM)	Atinvcitinib			
		Selectivity Fold (vs. JAK1)	Itacitinib IC50 (nM)	Baricitinib IC50 (nM)	Upadacitinib IC50 (nM)
JAK1	0.4[3]	1x	2[4]	5.9[5]	45
JAK2	6	15x	63	5.7	109
TYK2	13	32.5x	795	53	4700
JAK3	1130	2825x	>2000	>400	2100

Data compiled from publicly available sources. The selectivity fold is calculated as IC50 (Target JAK) / IC50 (JAK1).

As the data indicates, **Atinvcitinib** is a potent inhibitor of JAK1 with an IC50 of 0.4 nM. Its inhibitory activity against JAK2 is 15-fold lower, with an IC50 of 6 nM. This demonstrates a clear selectivity for JAK1 over JAK2. The selectivity is even more pronounced when compared to TYK2 and JAK3. This profile is significant as JAK1 is more broadly involved in inflammatory cytokine signaling, whereas JAK2 plays a crucial role in signaling for hematopoietic growth factors. Therefore, selectively inhibiting JAK1 over JAK2 is a key therapeutic strategy to reduce inflammation while minimizing potential hematological side effects. Press releases regarding **Atinvcitinib** (brand name NUMELVI®) state it is at least 10-fold more selective for JAK1 compared to other JAK family members.

Experimental Protocols

Determination of In Vitro Kinase Inhibition (IC50 Values)

The IC50 values, which measure the concentration of an inhibitor required to reduce the activity of a specific enzyme by half, are typically determined through in vitro biochemical assays. A generalized protocol for such an assay is as follows:

- **Enzyme and Substrate Preparation:** Recombinant human JAK enzymes (JAK1, JAK2, JAK3, and TYK2) are used. A specific peptide substrate for the kinase is prepared in an appropriate assay buffer.

- Inhibitor Dilution: **Atinvicitinib** and other comparative inhibitors are serially diluted to create a range of concentrations to be tested.
- Kinase Reaction: The JAK enzyme, its peptide substrate, and ATP (adenosine triphosphate) are combined in the wells of a microplate. The inhibitor at various concentrations is then added to these wells. The reaction is typically initiated by the addition of ATP.
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the phosphorylation of the substrate by the kinase.
- Detection and Quantification: The amount of phosphorylated substrate is quantified. This is often done using methods like fluorescence resonance energy transfer (FRET), luminescence-based assays (e.g., ADP-Glo™ Kinase Assay), or radioisotope labeling (e.g., ³³P-ATP).
- Data Analysis: The kinase activity at each inhibitor concentration is measured and normalized to the activity in control wells (without the inhibitor). The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

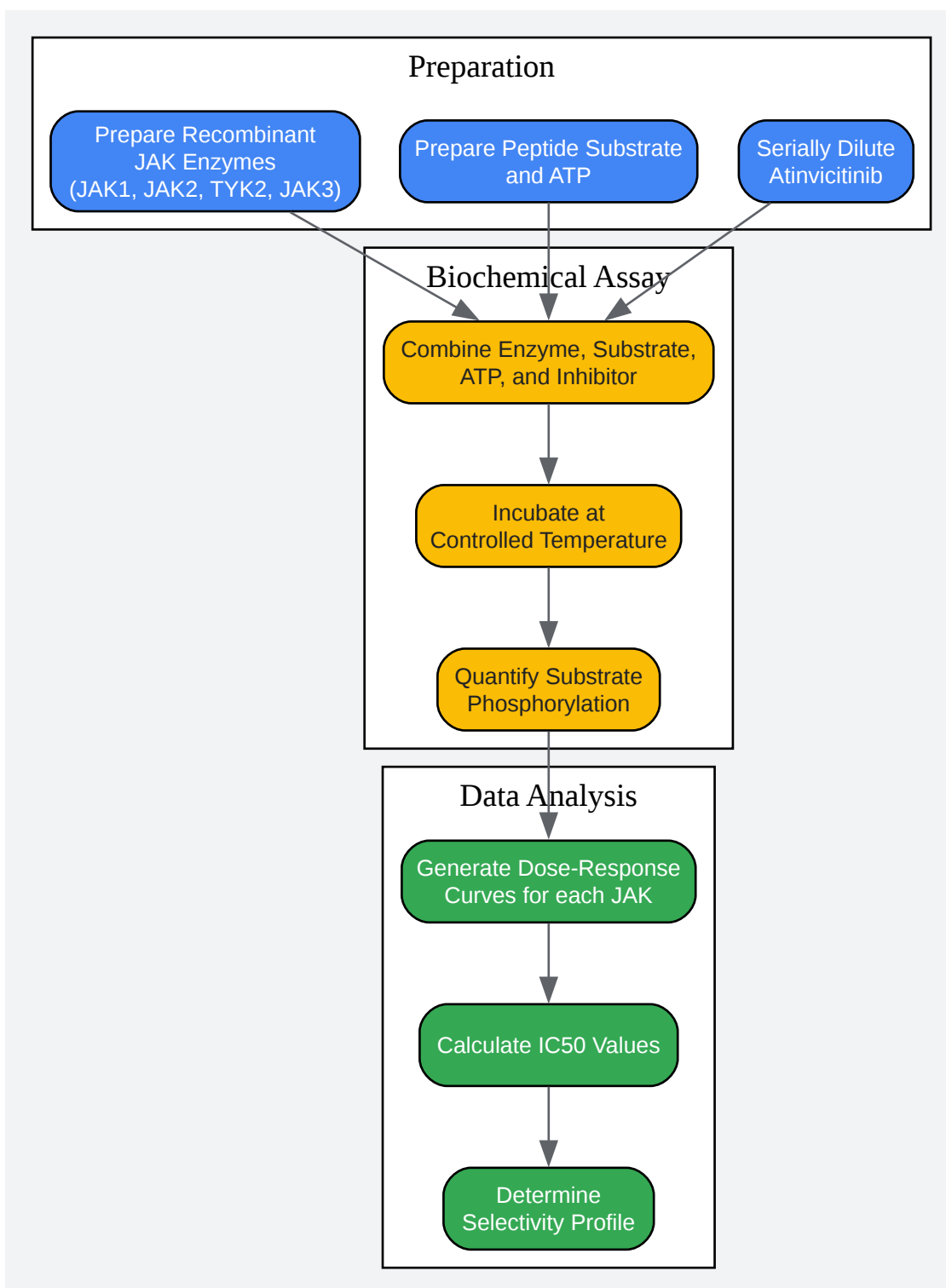
Visualizing the Mechanism and Workflow

To better understand the context of **Atinvicitinib**'s action and the process of its validation, the following diagrams illustrate the relevant biological pathway and experimental workflow.



[Click to download full resolution via product page](#)

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of **Atinvicitinib** on JAK1.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Atinivicitinib | JAK Inhibitor | TargetMol [targetmol.com]
- 2. Atinivicitinib - Wikipedia [en.wikipedia.org]
- 3. Atinivicitinib | JAK inhibitor | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Atinivicitinib's Enhanced Selectivity for JAK1: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10858040#validation-of-atinivicitinib-s-selectivity-for-jak1-over-jak2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com